cis-4-Amino-1-Cbz-3-hydroxypiperidine
Overview
Description
cis-4-Amino-1-Cbz-3-hydroxypiperidine: is a chemical compound with the molecular formula C13H18N2O3 . It is a piperidine derivative, specifically a hydroxypiperidine, which contains both an amino group and a hydroxyl group in its structure. The compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-1-Cbz-3-hydroxypiperidine typically involves the protection of the amino group followed by hydroxylation. One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by hydroxylation using appropriate reagents and conditions. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protection and hydroxylation strategies. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: cis-4-Amino-1-Cbz-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the amino group to an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or removal of hydroxyl groups.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
cis-4-Amino-1-Cbz-3-hydroxypiperidine is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of cis-4-Amino-1-Cbz-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- trans-4-Amino-1-Cbz-3-hydroxypiperidine
- cis-1-Cbz-3-fluoro-4-hydroxypiperidine
- trans-1-Cbz-3-fluoro-4-hydroxypiperidine
- 1-Cbz-3-amino-3-methylpyrrolidine
Uniqueness: cis-4-Amino-1-Cbz-3-hydroxypiperidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The cis configuration of the amino and hydroxyl groups can result in different binding affinities and activities compared to its trans isomer or other similar compounds .
Properties
IUPAC Name |
benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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